molecular formula C13H18O3S B13900608 Ethyl 2-methyl-2-(2-methyl-4-sulfanylphenoxy)propanoate

Ethyl 2-methyl-2-(2-methyl-4-sulfanylphenoxy)propanoate

Cat. No.: B13900608
M. Wt: 254.35 g/mol
InChI Key: YVCDWJQGSCWPGH-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(2-methyl-4-sulfanylphenoxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with a sulfanyl group, making it unique among esters.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-2-(2-methyl-4-sulfanylphenoxy)propanoate typically involves the esterification of 2-methyl-4-sulfanylphenol with ethyl 2-methylpropanoate. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Types of Reactions:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 2-methyl-2-(2-methyl-4-sulfanylphenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(2-methyl-4-sulfanylphenoxy)propanoate involves its interaction with specific molecular targets. The sulfanyl group can form hydrogen bonds with enzymes or receptors, altering their activity. The ester group can undergo hydrolysis, releasing the active phenol derivative, which can further interact with biological targets.

Comparison with Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.

    Ethyl benzoate: An aromatic ester used in perfumes and flavorings.

Uniqueness: Ethyl 2-methyl-2-(2-methyl-4-sulfanylphenoxy)propanoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

ethyl 2-methyl-2-(2-methyl-4-sulfanylphenoxy)propanoate

InChI

InChI=1S/C13H18O3S/c1-5-15-12(14)13(3,4)16-11-7-6-10(17)8-9(11)2/h6-8,17H,5H2,1-4H3

InChI Key

YVCDWJQGSCWPGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)S)C

Origin of Product

United States

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